molecular formula C16H22O4 B058544 Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate CAS No. 122115-56-4

Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate

Cat. No. B058544
M. Wt: 278.34 g/mol
InChI Key: ZNRDCZQARVUABJ-UHFFFAOYSA-N
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Description

Synthesis Analysis Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate is a compound that can be synthesized through various chemical reactions. One relevant synthetic route involves the reaction of cycloheptanone with potassium persulfate in ethanol, yielding ethyl 7-hydroxyheptanoate, which upon oxidation, produces ethyl 7-oxoheptanoate in good yields (Ballini, Marcantoni, & Petrini, 1991). Another related compound, ethyl 7-chloro-2-oxoheptylate, serves as an intermediate for cilastatin synthesis, demonstrating the potential for complex derivatization of similar structures (Chen Xin-zhi, 2006).

Molecular Structure Analysis The crystal and molecular structures of compounds similar to ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate provide insights into their chemical behavior and potential reactivity. For example, studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate show the importance of crystal packing and intermolecular interactions in determining the stability and reactivity of these molecules (Kaur et al., 2012).

Chemical Reactions and Properties Photochemical reactions of similar esters in alcoholic solutions demonstrate the versatility of these compounds in undergoing transformations to yield various esterified products. For instance, ethyl 2-oxo-1-cyclohexanecarboxylate undergoes photochemical reactions to produce ω-alkoxycarbonyl esters, showcasing the potential for diverse chemical modifications (Tokuda, Watanabe, & Itoh, 1978).

Physical Properties Analysis The synthesis and analysis of related esters and cycloheptene derivatives provide a foundation for understanding the physical properties of ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. These studies indicate that structural modifications and the presence of functional groups significantly influence the physical characteristics of these compounds, including their crystalline forms and solubility (Bradbury, Gilchrist, & Rees, 1982).

Chemical Properties Analysis The chemical properties of ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate can be inferred from studies on similar compounds, which highlight their reactivity in polymerization and copolymerization reactions. These reactions underline the potential applications of such esters in material science and organic synthesis, emphasizing their functional versatility and reactivity (Awadallah et al., 2021).

Scientific Research Applications

Biodegradation and Environmental Fate

  • Biodegradation of Gasoline Ethers : A review on the biodegradation and fate of gasoline ether oxygenates, including Ethyl tert-butyl ether (ETBE), reveals that microorganisms can aerobically degrade ETBE in soil and groundwater. This process involves hydroxylation and formation of intermediates such as acetaldehyde and tert-butyl alcohol. The presence of co-contaminants may influence the biodegradation rate of ETBE by either limiting or enhancing its degradation through cometabolism (Thornton et al., 2020).

Environmental Safety of Surfactants

  • Surfactant Classes in North America : Over 250 studies have been reviewed to assess the environmental safety of major surfactant classes and their feedstocks, including alcohol ethoxysulfates (AES) and alcohol ethoxylates (AE), which are used in personal care and cleaning products. The research indicates that these substances, despite their high volume and wide release into aquatic environments, do not adversely impact aquatic or sediment environments at current use levels (Cowan-Ellsberry et al., 2014).

Pharmacological Properties

  • Osthole - A Pharmacological Review : Osthole, a compound found in several medicinal plants, demonstrates a range of pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The review highlights its fast and efficient uptake and utilization in the body, making it a potential multitarget alternative medicine (Zhang et al., 2015).

Environmental Concerns

  • Environmental Fate of Alkylphenols : Alkylphenol ethoxylates (APEs) and their degradation products, such as nonylphenol (NP) and octylphenol (OP), are of concern due to their endocrine-disrupting capabilities. The review covers their environmental presence, bioaccumulation, and potential impacts on wildlife and humans. It underscores the need for careful management and further research on safer alternatives (Ying et al., 2002).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical compound and advice about safety precautions. They typically include information on physical and chemical properties, health effects, first aid measures, storage, and disposal .

Future Directions

The future directions for a compound depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed and studied as a potential drug .

properties

IUPAC Name

ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-20-16(18)12-6-4-5-10-14(17)13-9-7-8-11-15(13)19-2/h7-9,11H,3-6,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRDCZQARVUABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645601
Record name Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate

CAS RN

122115-56-4
Record name Ethyl 2-methoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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